N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
Overview
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a chloroacetyl group and an acetamide group
Mechanism of Action
Target of Action
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is primarily targeted towards dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
The interaction of this compound with its target, DPP-IV, results in the inhibition of the enzyme . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Biochemical Pathways
This compound affects the biochemical pathway involving GLP-1. GLP-1 is an incretin hormone secreted by intestinal L-cells in response to food intake . The active form of GLP-1 stimulates insulin release, inhibits glucagon release, and slows gastric emptying . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus . Thus, the inhibition of DPP-IV by this compound extends the half-life of endogenously secreted GLP-1 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of insulin secretion and improvement of glucose tolerance . By inhibiting DPP-IV, the compound extends the half-life of GLP-1, leading to increased insulin secretion . This results in improved glucose homeostasis, which is beneficial for patients with type-II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide include:
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another pyrrolidine derivative with a similar chloroacetyl group.
N-(2-Chloroacetyl)pyrrolidine: A simpler analogue lacking the acetamide group.
Uniqueness
This compound is unique due to the presence of both the chloroacetyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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